2-Amino-2-mesitylethanol
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Overview
Description
2-Amino-2-mesitylethanol is an organic compound with the molecular formula C11H17NO It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a mesityl group (a derivative of benzene with three methyl groups)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-mesitylethanol typically involves the reaction of mesitylmagnesium bromide with an appropriate amine. Mesitylmagnesium bromide can be prepared using standard Grignard techniques from 2-bromomesitylene . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of Grignard reactions and the use of mesityl derivatives suggest that scalable methods could be developed based on existing organic synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-mesitylethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine.
Scientific Research Applications
2-Amino-2-mesitylethanol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Mechanism of Action
The mechanism of action of 2-Amino-2-mesitylethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in nucleophilic reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminoethanol: A simpler analog with similar functional groups but lacking the mesityl group.
2-Amino-2-methyl-1-propanol: Another amino alcohol with different steric and electronic properties.
Ethanolamine: A related compound used in various industrial and biological applications.
Uniqueness
2-Amino-2-mesitylethanol is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of bulky substituents on chemical reactivity and biological activity .
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-amino-2-(2,4,6-trimethylphenyl)ethanol |
InChI |
InChI=1S/C11H17NO/c1-7-4-8(2)11(9(3)5-7)10(12)6-13/h4-5,10,13H,6,12H2,1-3H3 |
InChI Key |
OUGDZOJXPDNULU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(CO)N)C |
Origin of Product |
United States |
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